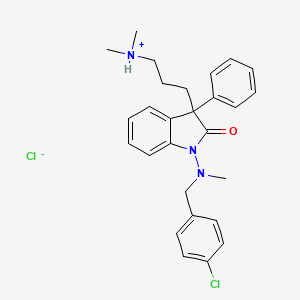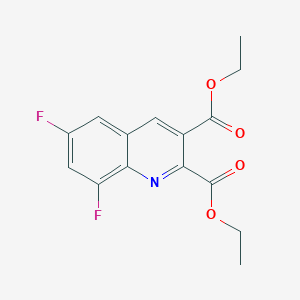
Tungsten trifluoride monosulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of tungsten trifluoride monosulfide typically involves the reaction of tungsten hexafluoride with sulfur-containing compounds under controlled conditions. One common method is the reaction of tungsten hexafluoride with hydrogen sulfide gas at elevated temperatures. This reaction produces this compound along with hydrogen fluoride as a byproduct . Industrial production methods may involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Tungsten trifluoride monosulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds of tungsten.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: It can undergo substitution reactions where the fluorine atoms are replaced by other ligands. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various ligands.
Applications De Recherche Scientifique
Tungsten trifluoride monosulfide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other tungsten compounds and as a catalyst in various chemical reactions.
Biology: Its potential cytotoxic properties are being explored for use in cancer treatment.
Medicine: Research is ongoing to investigate its use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a component in certain types of batteries
Mécanisme D'action
The mechanism of action of tungsten trifluoride monosulfide involves its interaction with various molecular targets and pathways. It can bind to the active sites of enzymes, displacing other essential metal ions and inhibiting enzyme activity. This can lead to various biochemical effects, such as the inhibition of DNA synthesis and cell division .
Comparaison Avec Des Composés Similaires
Tungsten trifluoride monosulfide can be compared with other similar compounds, such as tungsten hexafluoride and tungsten disulfide. While tungsten hexafluoride is a strong fluorinating agent, this compound has unique properties due to the presence of both fluorine and sulfur atoms. Tungsten disulfide, on the other hand, is known for its lubricating properties and is used in different applications compared to this compound .
Similar compounds include:
- Tungsten hexafluoride (WF₆)
- Tungsten disulfide (WS₂)
- Tungsten trioxide (WO₃)
These compounds share some chemical properties with this compound but also have distinct differences that make each unique in its applications and behavior.
Propriétés
Numéro CAS |
41831-79-2 |
|---|---|
Formule moléculaire |
F3SW |
Poids moléculaire |
272.90 g/mol |
InChI |
InChI=1S/3FH.S.W/h3*1H;;/q;;;;+3/p-3 |
Clé InChI |
NOQGFRFLINKQGA-UHFFFAOYSA-K |
SMILES canonique |
F[W](=S)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5Z)-5-[(2E)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-2-(N-phenylanilino)-1,3-thiazol-4-one](/img/structure/B13741595.png)
![Benzenesulfonic acid, 2-amino-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt](/img/structure/B13741598.png)










